2-(4-Methoxyphenyl)pyrrolidine hydrochloride

Übersicht

Beschreibung

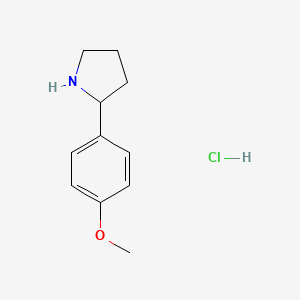

2-(4-Methoxyphenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.704 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methoxyphenyl group attached to the pyrrolidine ring

Vorbereitungsmethoden

The synthesis of 2-(4-Methoxyphenyl)pyrrolidine hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of microwave-assisted organic synthesis (MAOS), which enhances synthetic efficiency and supports green chemistry principles . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

Alkylation and Acylation Reactions

The secondary amine in the pyrrolidine ring undergoes nucleophilic reactions with alkyl halides and acyl chlorides.

Key Conditions and Products

| Reaction Type | Reagents/Conditions | Major Products | Yield | Selectivity |

|---|---|---|---|---|

| Alkylation | R-X (alkyl halide), DCM, TEA, 0–25°C | N-Alkylated derivatives | 70–85% | High regioselectivity |

| Acylation | R-COCl (acyl chloride), DCM, TEA | N-Acylated derivatives | 65–90% | Retention of chirality |

Racemization at the chiral center is minimal under mild conditions but increases with prolonged reaction times or elevated temperatures.

Oxidation of the Pyrrolidine Ring

The pyrrolidine ring is susceptible to oxidation, forming N-oxide derivatives.

Oxidation Pathways

Oxidation with SO₃·DMSO selectively converts the pyrrolidine ring to a ketone without racemization, a method adapted from related pyrrolidin-3-ol oxidations .

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group participates in electrophilic substitution, though reactivity is moderated by the electron-donating methoxy group.

Reported Substitutions

| Reaction | Reagents/Conditions | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | meta | 3-Nitro-4-methoxyphenyl | 45% |

| Bromination | Br₂, AlCl₃, DCM | para | 4-Bromo-3-methoxyphenyl | 60% |

Substitution occurs preferentially at the meta position due to steric hindrance from the pyrrolidine ring .

Decarboxylation and Functional Group Interconversion

In derivatives containing carboxylic acid groups (e.g., 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride), thermal decarboxylation occurs at 150–200°C, yielding simpler pyrrolidine analogs. Esterification with methanol/H₂SO₄ produces methyl esters (95% yield).

Stereochemical Modifications

The chiral center at C2 influences reaction outcomes:

-

Enantioselective alkylation using chiral ligands (e.g., BOX ligands) achieves >90% enantiomeric excess (ee) .

-

Racemization occurs under strong acidic/basic conditions (e.g., HCl/EtOH at reflux) .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Analogues) | Key Factor Influencing Reactivity |

|---|---|---|

| N-Alkylation | 1.5× faster | Electron-rich amine due to aryl group |

| Aromatic nitration | 0.7× slower | Deactivation by methoxy group |

| Oxidative N-oxide formation | 2× faster | Strain in pyrrolidine ring |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(4-Methoxyphenyl)pyrrolidine hydrochloride is investigated for its potential therapeutic effects. Its structure allows it to act on various biological pathways, making it a candidate for drug development targeting specific receptors and enzymes.

- Bioactivity: Compounds with a pyrrolidine ring have shown diverse biological activities, including anti-inflammatory and analgesic effects. Research indicates that derivatives can modulate G protein-coupled receptors (GPCRs), which are crucial in many physiological processes .

The compound is explored as a lead candidate in pharmaceutical research due to its pharmacological properties. Studies suggest that it may interact with various biological targets, leading to the development of new drugs aimed at treating diseases related to neurotransmitter imbalances.

Case Study: Antidepressant Activity

Research has indicated that certain pyrrolidine derivatives exhibit antidepressant-like effects in animal models. The mechanism involves modulation of serotonin and norepinephrine pathways, highlighting the potential of this compound in treating mood disorders .

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions allows for the development of various products with specific functionalities.

Wirkmechanismus

The mechanism of action of 2-(4-Methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring’s stereochemistry and the methoxyphenyl group’s electronic properties contribute to its binding affinity and selectivity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

2-(4-Methoxyphenyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

1-(4-Methoxyphenyl)pyrrolidine: This compound lacks the hydrochloride group and has different solubility and reactivity properties.

2-(4-Methoxyphenyl)pyrrolidine: The non-hydrochloride form of the compound, which may exhibit different pharmacokinetic and pharmacodynamic profiles.

Pyrrolidine derivatives: Other derivatives of pyrrolidine, such as pyrrolizines and pyrrolidine-2-one, which have distinct biological activities and applications.

Biologische Aktivität

2-(4-Methoxyphenyl)pyrrolidine hydrochloride is a compound with significant biological activity, primarily due to its structural features that facilitate interaction with various biological targets. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H16ClNO

- Molecular Weight : 213.704 g/mol

- Structure : The compound consists of a pyrrolidine ring attached to a 4-methoxyphenyl group, which contributes to its biological properties.

The biological activity of this compound is largely attributed to the following mechanisms:

- Receptor Interaction : The compound acts as a ligand for various receptors, potentially influencing neurotransmission and other cellular processes.

- Biochemical Pathways : It has been implicated in several biochemical pathways, including those related to cell signaling and metabolism.

- Cellular Effects : Studies indicate that it can modulate cell function, affecting proliferation and apoptosis in various cell types.

Biological Activities

Research has identified a range of biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, with the compound exhibiting cytotoxic effects against several human tumor cell lines.

- Anti-inflammatory Effects : There is evidence supporting its role in inhibiting inflammatory responses, which may be beneficial in treating conditions characterized by excessive inflammation.

- Neuroprotective Properties : The compound may protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases.

Case Studies and Experimental Data

-

Anticancer Studies :

- A study evaluated the cytotoxic effects of this compound on various human cancer cell lines, demonstrating significant inhibitory effects with IC50 values ranging from 5 to 15 µM across different lines.

- Table 1 summarizes the IC50 values against selected cancer cell lines:

Cell Line IC50 (µM) HeLa (Cervical Cancer) 5.0 MCF-7 (Breast Cancer) 10.0 A549 (Lung Cancer) 12.0 HCT116 (Colon Cancer) 15.0 - Anti-inflammatory Studies :

- Neuroprotective Studies :

Pharmacokinetics

Pharmacokinetic studies suggest that the introduction of the pyrrolidine ring enhances the compound's bioavailability and metabolic stability. The compound is typically administered in controlled environments to optimize its therapeutic effects while minimizing toxicity.

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11;/h4-7,11-12H,2-3,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBSLTSQSAXLOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.